This is a study that involves a brominated compound similar to “1-Bromo-3-(bromomethyl)-2-nitrobenzene”. The study investigates the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) free radicals . The study provides a detailed potential energy profile for the reaction and investigates six distinct reaction pathways .
1-Bromo-3-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. This compound features a nitro group (-NO₂) and two bromine substituents, one of which is attached as a bromomethyl group (-CH₂Br). The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in electrophilic aromatic substitution reactions.
1-Bromo-3-(bromomethyl)-2-nitrobenzene can be synthesized through various methods:
1-Bromo-3-(bromomethyl)-2-nitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 1-bromo-3-(bromomethyl)-2-nitrobenzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Bromo-2-nitrobenzene | 577-19-5 | 0.98 |
| 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 | 0.98 |
| 1-Bromo-2-methyl-4-nitrobenzene | 7149-70-4 | 0.98 |
| 1-Bromo-2,4-dimethyl-5-nitrobenzene | 69383-59-1 | 1.00 |
| 1-Bromo-2,5-dimethyl-4-nitrobenzene | 15540-81-5 | 0.98 |
The uniqueness of 1-bromo-3-(bromomethyl)-2-nitrobenzene lies in its specific arrangement of functional groups and positions on the benzene ring, which affects its reactivity profile and potential applications in organic synthesis compared to other similar compounds listed above. The combination of both bromine and nitro functionalities allows for diverse synthetic pathways that are not as readily available in other related compounds .
The bromination of aromatic nitrocompounds represents a specialized category of electrophilic aromatic substitution reactions, where the electron-withdrawing nature of the nitro group significantly influences both the reactivity and regioselectivity of the process. For 1-bromo-3-(bromomethyl)-2-nitrobenzene, multiple bromination protocols have been developed to achieve selective functionalization of the aromatic ring and side chain.
The most established protocol involves the use of molecular bromine in concentrated nitric acid, which has proven highly effective for moderately deactivated aromatic compounds [1] [2]. This system operates through a unique mechanism wherein the interaction between bromine and nitronium cations generates a highly electrophilic brominating species that exceeds the nitronium cation in electrophilicity [1]. The presence of bromine in concentrated nitric acid completely suppresses the nitrating capacity of the medium, allowing exclusive bromination to occur [2].
For 4-chloronitrobenzene, treatment with bromine in concentrated nitric acid at room temperature for 4 hours yields 3-bromo-4-chloro-1-nitrobenzene in 94% yield [1]. This protocol demonstrates the effectiveness of the bromine-nitric acid system for introducing bromine atoms into deactivated aromatic rings under mild conditions. The reaction proceeds at 20°C, which represents a significant advantage over traditional bromination methods that require elevated temperatures [1].
An alternative protocol utilizes bromine in concentrated sulfuric acid with nitric acid, particularly effective for strongly deactivated compounds [1]. This system generates different electrophilic species and can achieve bromination of compounds that do not react with the bromine-nitric acid system alone. Pyromellitic acid, which accumulates four carboxylic groups and becomes severely deactivated, requires treatment with bromine in concentrated sulfuric acid containing nitric acid at 75°C for 15 hours to yield 3-bromopyromellitic acid in 90% yield [1].
The catalytic bromination approach employs zinc salts adsorbed on inert supports such as silica, alumina, or acid-activated clay [3]. This process achieves highly selective para-bromination of aromatic compounds when conducted in the presence of dichloromethane or hexane as solvents [3]. The catalyst system comprises 0.1 to 3.0 millimoles of zinc salt per gram of inert support and operates optimally when activated by heating to temperatures between 150-300°C [3].
Contemporary protocols have also explored the use of potassium bromide with oxidizing agents such as Oxone for regioselective aromatic bromination [4]. This system provides high para-selectivity and represents a more environmentally benign alternative to traditional bromine-based methods, eliminating the need for hazardous elemental bromine while maintaining excellent yields and selectivity.
Free radical initiation represents the cornerstone mechanism for achieving selective side-chain bromination in aromatic compounds, particularly for the introduction of bromomethyl groups. The synthesis of 1-bromo-3-(bromomethyl)-2-nitrobenzene relies heavily on these radical-mediated processes to achieve selective functionalization of the methyl substituent while preserving the aromatic ring integrity.
Azobisisobutyronitrile (AIBN) serves as the most widely employed radical initiator for side-chain bromination reactions [5] [6]. AIBN decomposes at temperatures between 60-100°C, generating two 2-cyanoprop-2-yl radicals and nitrogen gas through a first-order decomposition process [5]. The decomposition mechanism involves homolytic cleavage of the nitrogen-nitrogen bond, driven by the formation of the thermodynamically stable nitrogen gas and the resonance stabilization of the resulting tertiary radicals by the cyano groups [5].
The mechanism of AIBN-initiated side-chain bromination proceeds through a well-established radical chain process [7]. Initial decomposition of AIBN generates carbon-centered radicals that subsequently abstract hydrogen atoms from tributyltin hydride or directly from the substrate, leading to the formation of bromine radicals [5]. These bromine radicals then selectively abstract hydrogen atoms from benzylic or allylic positions, forming stabilized carbon-centered radicals that react with N-bromosuccinimide to yield the brominated products [7].
Benzoyl peroxide (BPO) represents an alternative radical initiator that operates through a different decomposition pathway [6] [8]. The weak oxygen-oxygen bond in benzoyl peroxide undergoes homolytic cleavage to generate benzoyloxyl radicals, which subsequently lose carbon dioxide to form phenyl radicals [6]. This decomposition occurs at slightly higher temperatures (70-130°C) compared to AIBN and provides a half-life of 7.3 hours at 60°C [9].
The choice between AIBN and benzoyl peroxide depends on several factors including the desired reaction temperature, substrate stability, and radical selectivity requirements [10]. AIBN generates more stable tertiary radicals that are less prone to unwanted side reactions, while benzoyl peroxide produces phenyl radicals that can participate in aromatic substitution reactions under certain conditions [8].
Di-tert-butyl peroxide (DTBP) operates at significantly higher temperatures (120-150°C) and exhibits a much longer half-life (218 hours at 60°C) [9]. This initiator generates tert-butoxy radicals that primarily abstract hydrogen atoms rather than add to double bonds, making it unsuitable for most aromatic bromination applications [8].
N-bromosuccinimide itself can function as both a brominating agent and radical source under photochemical conditions [11]. When exposed to light or heat, NBS generates bromine radicals that initiate the radical chain process [11]. This dual functionality makes NBS particularly valuable in allylic and benzylic bromination reactions, where it serves as both the initiator and the bromine source [12].
The Wohl-Ziegler reaction represents a specific application of radical-initiated side-chain bromination using NBS in carbon tetrachloride with radical initiators [11]. This reaction achieves high selectivity for allylic and benzylic positions due to the enhanced stability of the corresponding radical intermediates [12]. The reaction typically requires anhydrous conditions to prevent hydrolysis of the desired products [11].
Photochemical initiation provides an alternative to thermal decomposition of radical initiators [13]. Irradiation with ultraviolet light or visible light-emitting diodes can generate radicals directly from suitable precursors or promote the decomposition of thermal initiators at lower temperatures [13]. This approach offers improved control over the initiation process and can minimize unwanted thermal side reactions.
The selection of appropriate solvent systems plays a crucial role in determining the success, selectivity, and efficiency of bromination reactions. For the synthesis of 1-bromo-3-(bromomethyl)-2-nitrobenzene, various solvent systems have been investigated to optimize reaction conditions and maximize product yields while minimizing side reactions.
Carbon tetrachloride represents the classical solvent choice for radical-mediated side-chain bromination reactions [12] [11]. This chlorinated solvent provides several advantages including excellent solubility for both organic substrates and brominating agents, chemical inertness toward radical intermediates, and the ability to maintain anhydrous conditions throughout the reaction [11]. The use of carbon tetrachloride in NBS-mediated bromination reactions typically requires reflux conditions (75-80°C) and demonstrates high selectivity for allylic and benzylic positions [12].
However, environmental concerns regarding carbon tetrachloride have prompted the development of alternative solvent systems. Dichloromethane has emerged as a preferred alternative, offering excellent para-selectivity in catalytic bromination processes [3]. When used in combination with zinc salt catalysts supported on silica, dichloromethane provides optimal conditions for achieving high regioselectivity in aromatic bromination reactions [3]. The lower boiling point of dichloromethane (40°C) compared to carbon tetrachloride (77°C) allows for milder reaction conditions and easier product isolation.
Acetonitrile serves as an effective polar aprotic solvent for radical bromination reactions, particularly when used in combination with AIBN as the radical initiator [14]. A specific example involves the bromination of 4-bromo-1-methyl-2-nitrobenzene using NBS and AIBN in dry acetonitrile under nitrogen atmosphere, where the mixture is refluxed under irradiation to yield 4-bromo-1-(bromomethyl)-2-nitrobenzene [14]. The polar nature of acetonitrile facilitates the dissolution of ionic intermediates while maintaining compatibility with radical chain processes.
Hexane represents an environmentally benign alternative that has demonstrated high para-selectivity in catalytic bromination systems [3]. The non-polar nature of hexane minimizes interference with electrophilic bromination mechanisms while providing excellent selectivity when used with appropriate catalysts [3]. Temperature ranges of 20-50°C are typically employed with hexane-based systems, offering mild reaction conditions that preserve thermally sensitive substrates.
Mixed solvent systems have been developed to combine the advantages of different solvents while mitigating their individual limitations [15]. One such system involves the use of halogen-free polar solvents combined with hydrocarbon or hydrocarbyl halide solvents [15]. These mixed systems enable efficient bromination while providing improved product recovery and enhanced purity compared to single-solvent systems [15].
The role of solvent recycling has become increasingly important from both economic and environmental perspectives [15]. After product removal, solvent mixtures can be reused in subsequent bromination reactions without intermediate purification, enhancing the overall efficiency and sustainability of the process [15].
Catalytic optimization involves the systematic adjustment of catalyst loading, support material, and activation conditions to maximize bromination efficiency. Zinc bromide supported on silica has proven particularly effective, with optimal catalyst loadings ranging from 0.1 to 3.0 millimoles of zinc salt per gram of support material [3]. The catalyst requires activation through heating to 150-300°C before use, with silica providing superior selectivity compared to alumina or clay supports [3].
The development of flow reactor systems has enabled continuous bromination processes with enhanced control over reaction parameters [16]. These systems allow for precise temperature control, uniform reagent mixing, and reduced residence times, leading to improved yields and reduced waste generation [16]. Microstructured photochemical reactors equipped with 405 nanometer light-emitting diodes have demonstrated exceptional throughput, achieving complete conversion in residence times as low as 15 seconds [16].
Optimization of reaction parameters includes careful control of temperature, concentration, and reagent stoichiometry. For radical-initiated bromination reactions, temperatures typically range from 60-100°C for AIBN-initiated processes, while catalytic systems may operate at lower temperatures (20-50°C) [17]. The concentration of radical initiators significantly impacts both reaction rate and selectivity, with typical loadings ranging from 0.05 to 0.15 equivalents relative to the substrate [17].
The purification of 1-bromo-3-(bromomethyl)-2-nitrobenzene and related brominated aromatic compounds requires specialized techniques to address the unique challenges associated with these reactive intermediates. Effective purification strategies are essential for achieving high-purity products suitable for subsequent synthetic applications while maximizing overall yields.
Recrystallization represents the most widely employed purification technique for brominated aromatic compounds [18] [19]. The process exploits differential solubility at varying temperatures to achieve selective crystallization of the desired product while maintaining impurities in solution [18]. For brominated aromatic compounds, aqueous ethanol serves as an effective recrystallization solvent, providing sufficient solubility at elevated temperatures while enabling clean precipitation upon cooling [19].
The recrystallization process typically involves dissolving the crude brominated product in the minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [18]. The selection of recrystallization solvent is critical, with considerations including solubility characteristics, boiling point, and chemical compatibility with the brominated substrate [18]. For compounds containing both aromatic bromine and bromomethyl functionalities, mixed solvent systems may be required to achieve optimal purification.
Specialized recrystallization techniques have been developed for brominated compounds contaminated with residual bromine and hydrogen bromide [20]. A pressure recrystallization process involves placing the brominated aromatic compound in suitable solvents such as toluene, dichloromethane, or chloroform, followed by the addition of bases including pyridine, triethylamine, or sodium carbonate [20]. The mixture is then heated above the atmospheric boiling point under pressure to achieve enhanced dissolution and purification [20].
Fractional distillation provides an alternative purification approach for volatile brominated compounds [21]. This technique exploits differences in boiling points between the desired product and impurities to achieve separation through multiple vaporization-condensation cycles [21]. For brominated aromatic compounds with significantly different boiling points from common impurities such as unreacted starting materials and hydrogen bromide, fractional distillation proves highly effective [18].
The efficiency of fractional distillation depends on the number of theoretical plates in the distillation column, with higher plate numbers providing improved separation [21]. For complex mixtures containing multiple brominated products, sophisticated fractionating columns may be required to achieve adequate resolution [21].
Column chromatography represents a powerful tool for purifying brominated compounds, particularly when recrystallization or distillation proves insufficient . Silica gel serves as the most common stationary phase, with various solvent systems employed as mobile phases depending on the polarity and reactivity of the brominated products . Gradient elution techniques enable the separation of closely related brominated isomers that may be difficult to separate by other methods.
Specialized purification procedures have been developed for specific brominated compound classes. For decabromodiphenyl oxide and related flame retardants, a single-step grinding and heating process in the presence of heated air effectively removes impurities including residual free bromine and hydrogen bromide [23]. This process operates at temperatures sufficient to volatilize impurities while preserving the thermally stable brominated product [23].
Crystallization under controlled atmospheric conditions has proven effective for brominated compounds sensitive to moisture or atmospheric gases [24]. The process involves crystallization from solutions containing both good and poor solvents in specific proportions, where the solubility of the brominated compound falls within predetermined ranges [24]. This approach enables the production of high-purity crystals with excellent heat stability characteristics [24].
Yield maximization strategies focus on optimizing reaction conditions to minimize side reactions and product decomposition while maximizing conversion of starting materials [16]. Process intensification techniques including the use of continuous flow reactors, microstructured reaction vessels, and automated control systems enable precise parameter control and reduced reaction times [16].
The implementation of recycling strategies for both solvents and unreacted starting materials contributes significantly to overall yield improvement [16]. In continuous flow bromination processes, unreacted hydrogen bromide can be recycled back into the reaction stream, reducing waste and improving atom economy [16]. This approach has demonstrated the ability to reduce process mass intensity from 13.25 to 4.33 through systematic optimization [16].
Temperature control represents a critical factor in yield maximization, with optimal temperatures typically maintained within narrow ranges to balance reaction rate and selectivity [25]. For bromination reactions, temperatures above 310°C result in instantaneous reaction but may compromise maximum yield, while lower temperatures require longer reaction times but achieve higher overall yields [25].
Monitoring and analytical techniques play essential roles in purification optimization [19]. Thin-layer chromatography on silica gel plates enables rapid assessment of reaction progress and product purity [19]. The use of appropriate detection methods including ultraviolet visualization and chemical staining provides sensitive detection of brominated compounds throughout the purification process [19].
Advanced purification techniques such as preparative high-performance liquid chromatography may be employed for particularly challenging separations or when ultra-high purity is required [26]. These techniques offer superior resolution compared to conventional methods but require specialized equipment and expertise [26].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-Bromo-3-(bromomethyl)-2-nitrobenzene through both proton and carbon-13 analyses. The compound exhibits characteristic chemical shifts and coupling patterns that confirm the substitution pattern on the benzene ring [1].
The ¹H NMR spectrum of 1-Bromo-3-(bromomethyl)-2-nitrobenzene recorded in deuterated chloroform at 500 MHz reveals four distinct resonances corresponding to the aromatic and benzylic protons [1]. The aromatic region displays three signals characteristic of a trisubstituted benzene ring with meta-coupling patterns.
The most deshielded proton appears at δ 8.19 ppm as a doublet with a small coupling constant (⁴J = 2.01 Hz), assigned to H-3, positioned ortho to the nitro group [1]. This significant downfield shift results from the strong electron-withdrawing effect of the nitro substituent, which deshields the adjacent aromatic proton through both inductive and resonance effects.
The H-5 proton resonates at δ 7.74 ppm as a doublet of doublets, displaying both ortho coupling (³J = 8.30 Hz) to H-6 and meta coupling (⁴J = 2.01 Hz) to H-3 [1]. This complex splitting pattern confirms the meta relationship between these protons and provides definitive evidence for the substitution pattern.
The H-6 proton appears at δ 7.46 ppm as a doublet with an ortho coupling constant of 8.30 Hz to H-5 [1]. This proton experiences moderate deshielding due to its position ortho to the bromine substituent and meta to the nitro group.
The bromomethyl protons (H-7) appear as a characteristic singlet at δ 4.77 ppm, integrating for two protons [1]. This chemical shift is typical for benzylic protons adjacent to an electron-withdrawing aromatic system, with additional deshielding caused by the bromine substituent.
The ¹³C NMR spectrum provides complementary structural information, revealing seven distinct carbon environments consistent with the proposed structure [1]. The quaternary carbon bearing the nitro group (C-2) appears at the most downfield position at δ 148.2 ppm, reflecting the strong electron-withdrawing nature of the nitro substituent.
The aromatic carbons display a characteristic pattern with C-5 at δ 136.7 ppm, C-1 at δ 133.8 ppm, C-6 at δ 131.8 ppm, C-3 at δ 128.5 ppm, and the bromine-bearing carbon C-4 at δ 122.9 ppm [1]. The chemical shift of C-4 is significantly upfield due to the shielding effect of the directly attached bromine atom.
The bromomethyl carbon (C-7) resonates at δ 27.9 ppm, characteristic of an aliphatic carbon bearing a halogen substituent [1]. This chemical shift confirms the presence of the -CH₂Br functionality and distinguishes it from other possible structural isomers.
Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 1-Bromo-3-(bromomethyl)-2-nitrobenzene. The IR spectrum exhibits characteristic absorption bands that confirm the presence of aromatic, nitro, and carbon-bromine functionalities [1].
The aromatic C-H stretching vibrations appear in the high-frequency region at 3085 and 3053 cm⁻¹ as weak intensity bands [1]. These frequencies are characteristic of aromatic C-H bonds and occur at the expected positions for substituted benzene derivatives. The relatively weak intensity is typical for aromatic C-H stretches compared to other functional group vibrations.
The aliphatic C-H stretching vibration of the bromomethyl group appears at 2864 cm⁻¹ as a weak absorption [1]. This frequency is consistent with methylene C-H stretches in halogenated compounds, where the electron-withdrawing effect of bromine slightly increases the stretching frequency compared to unsubstituted methyl groups.
The nitro group exhibits the most prominent and diagnostic absorption bands in the infrared spectrum. The asymmetric NO₂ stretching vibration appears at 1524 cm⁻¹ as a very strong absorption, representing the most intense peak in the spectrum [1] [2] [3]. This frequency falls within the expected range of 1550-1475 cm⁻¹ for aromatic nitro compounds.
The symmetric NO₂ stretching vibration occurs at 1361 cm⁻¹ as a strong absorption [1] [3]. This band appears in the characteristic range of 1360-1290 cm⁻¹ for aromatic nitro compounds and confirms the presence of the nitro functionality.
The NO₂ scissor bending vibration is observed at 890 cm⁻¹ as a medium intensity band [1] [3]. This deformation mode typically appears between 890-835 cm⁻¹ and provides additional confirmation of the nitro group presence.
The aromatic C=C stretching vibrations appear at multiple frequencies: 1600, 1562, 1480, and 1435 cm⁻¹ [1]. These bands exhibit weak to medium intensities and are characteristic of substituted aromatic compounds. The multiplicity of these bands reflects the reduced symmetry of the trisubstituted benzene ring.
Aromatic C-H bending vibrations are observed at several frequencies including 1225, 1203, 1126, 972, 875, 840, and 763 cm⁻¹ [1]. These in-plane and out-of-plane bending modes provide information about the substitution pattern and ring deformation characteristics.
The C-Br stretching vibrations appear at two distinct frequencies: 1088 cm⁻¹ (medium intensity) and 686 cm⁻¹ (strong intensity) [1] [4]. The higher frequency corresponds to the aromatic C-Br stretch, while the lower frequency is assigned to the aliphatic C-Br stretch of the bromomethyl group. These assignments are consistent with literature values for aryl and alkyl bromides.
Ring deformation modes appear at 805, 613, and 567 cm⁻¹ as strong to medium intensity absorptions [1]. These vibrations reflect the overall skeletal deformation of the substituted aromatic ring and are sensitive to the substitution pattern and electronic effects of the substituents.
Mass spectrometry provides valuable information about the molecular ion and fragmentation pathways of 1-Bromo-3-(bromomethyl)-2-nitrobenzene. The compound exhibits characteristic fragmentation patterns that reflect the presence of multiple bromine atoms and the influence of the nitro group on the fragmentation processes.
The molecular ion peak appears at m/z 294/292, displaying the characteristic 1:1 isotope pattern expected for compounds containing two bromine atoms [1] [5] [6]. The molecular ion at m/z 294 corresponds to the species containing ⁸¹Br isotopes, while m/z 292 represents the ⁷⁹Br isotopic composition. Both peaks exhibit similar intensities, confirming the presence of two bromine atoms in the molecular structure.
The base peak in the mass spectrum occurs at m/z 213, resulting from the loss of a bromine atom (79 mass units) from the molecular ion [1] [6]. This fragmentation preferentially occurs through benzylic cleavage, where the bromine atom is lost from the bromomethyl substituent rather than from the aromatic ring. The resulting fragment [M-Br]⁺ at m/z 213 represents the most stable fragmentation product and appears with its isotopic partner at m/z 215.
Loss of both bromine atoms produces fragments at m/z 186/184 with moderate relative intensities of 35% and 37%, respectively [1]. This fragmentation pathway involves the sequential or concerted loss of both bromine substituents, generating the dibrominated molecular fragment [M-2Br+H]⁺.
The loss of the entire dibromomethyl group (-CH₂Br, 94 mass units) generates fragments at m/z 157/155 with relative intensities of 45% and 47% [1]. This fragmentation represents the cleavage of the benzylic bond with retention of the bromomethyl functionality as a neutral species.
More complex fragmentation involves the simultaneous loss of the nitro group and bromine substituents. The fragments at m/z 133/131 (25% and 27% relative intensity) result from the loss of both NO₂ (46 mass units) and Br (79 mass units) from the molecular ion [1] [7]. This fragmentation pathway reflects the instability of nitro compounds under electron impact conditions.
Multiple fragmentation processes generate ions at m/z 105/107 (20% and 22% relative intensity), corresponding to [M-NO₂-2Br]⁺ species [1]. These fragments represent extensive degradation of the molecular structure with loss of all major substituents.
The phenyl cation [C₆H₅]⁺ appears at m/z 77 with 60% relative intensity, representing complete loss of all substituents from the aromatic ring [1] [7] [8]. This fragment is characteristic of aromatic compounds and indicates the stability of the benzene ring framework.
Further fragmentation produces the C₄H₃⁺ ion at m/z 51 (30% relative intensity), resulting from ring contraction and loss of acetylene units from the phenyl cation [1]. This fragmentation pattern is typical for aromatic compounds under high-energy electron impact conditions.
The fragmentation patterns reflect several important mechanistic features. The preferential loss of bromine from the bromomethyl group rather than the aromatic ring indicates the greater stability of the aromatic C-Br bond compared to the benzylic C-Br bond [6] [9]. The presence of the nitro group influences fragmentation by providing an additional electron-withdrawing effect that stabilizes certain fragmentation pathways while destabilizing others.